Product packaging for 5-(Trifluoromethyl)picolinaldehyde(Cat. No.:CAS No. 31224-82-5)

5-(Trifluoromethyl)picolinaldehyde

Cat. No.: B1316943
CAS No.: 31224-82-5
M. Wt: 175.11 g/mol
InChI Key: JJDDVGAESNBKMY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)picolinaldehyde is a versatile chemical building block of significant interest in pharmaceutical and agrochemical research. Its structure combines a picolinaldehyde scaffold, which serves as a key pharmacophore and chelating agent, with a trifluoromethyl group. The strong electron-withdrawing nature of the CF3 group can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable precursor in the design of bioactive molecules . This aldehyde is particularly useful in the synthesis of various heterocycles and is a common intermediate in creating potential ligands for biological targets. It can be used to construct quinoline derivatives, which have been explored as potent inhibitors of enzymes like PRMT5 for targeted cancer therapies , or in the development of pyrrolidinone-based positive allosteric modulators for specific NMDA receptor subtypes, such as GluN2C, which are relevant to neurological conditions . The compound is also instrumental in preparing Schiff base ligands for metal complexation and in multi-step syntheses requiring a reactive aldehyde handle for condensation or cyclization reactions. Researchers value this compound for its role in developing new chemical entities with optimized properties. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3NO B1316943 5-(Trifluoromethyl)picolinaldehyde CAS No. 31224-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)5-1-2-6(4-12)11-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDVGAESNBKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560115
Record name 5-(Trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31224-82-5
Record name 5-(Trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)pyridine-2-carbaldehyde
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Advanced Reactivity and Mechanistic Studies of 5 Trifluoromethyl Picolinaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group in 5-(Trifluoromethyl)picolinaldehyde is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions.

Nucleophilic Additions and Condensations

The aldehyde functional group of this compound readily undergoes nucleophilic addition reactions. The planar geometry of the aldehyde facilitates attack by nucleophiles. The strong electron-withdrawing effect of the trifluoromethyl group, transmitted through the pyridine (B92270) ring, enhances the partial positive charge on the aldehyde carbon, making it more susceptible to nucleophilic attack.

These reactions typically proceed through a tetrahedral intermediate, which is then protonated to yield the final alcohol product. A general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is subsequently protonated.

Condensation reactions, such as those with amines to form imines or with other active methylene (B1212753) compounds, are also characteristic of this aldehyde. These reactions are crucial for the synthesis of more complex molecules and for creating scaffolds for pharmaceutical development.

Oxidation Reactions to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-(Trifluoromethyl)picolinic acid. This transformation is a common and important reaction in organic synthesis.

Common oxidizing agents used for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction involves the conversion of the aldehyde's C-H bond into a C-O bond. The resulting carboxylic acid is a valuable building block for the synthesis of various derivatives, including esters and amides. For instance, trifluoromethyl thioesters can be synthesized from carboxylic acids through a deoxygenative trifluoromethylthiolation process. nih.govrsc.org

Oxidizing AgentProduct
Potassium Permanganate (KMnO4)5-(Trifluoromethyl)picolinic acid
Chromium Trioxide (CrO3)5-(Trifluoromethyl)picolinic acid

Reduction Reactions to Alcohols

The aldehyde group can be readily reduced to a primary alcohol, [5-(Trifluoromethyl)pyridin-2-yl]methanol. This is a fundamental transformation that provides access to a different class of compounds with distinct chemical properties and potential applications.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a proton source yields the corresponding alcohol. This reduction is a key step in the synthesis of various molecules where a hydroxymethyl group on the pyridine ring is desired.

Reducing AgentProduct
Sodium Borohydride (NaBH4)[5-(Trifluoromethyl)pyridin-2-yl]methanol
Lithium Aluminum Hydride (LiAlH4)[5-(Trifluoromethyl)pyridin-2-yl]methanol

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing trifluoromethyl group. This electronic nature dictates its reactivity in substitution reactions.

Electrophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring in this compound generally deactivates it towards electrophilic aromatic substitution. The presence of the strongly deactivating trifluoromethyl group further reduces the ring's nucleophilicity. However, if such reactions were to occur, they would be directed to positions meta to the nitrogen and the trifluoromethyl group, which are the least deactivated positions. The aldehyde group, also being deactivating, would further disfavor these reactions.

Nucleophilic Aromatic Substitution Reactions of Halogenated Analogs

In halogenated analogs of this compound, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970), the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNA). nih.gov The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom in the ring facilitates the attack of nucleophiles on the carbon atom bearing the halogen. nih.gov

These reactions are synthetically valuable for introducing a wide range of functional groups onto the pyridine ring. For example, phenothiazine (B1677639) can react with polyfluoroarenes in the presence of a mild base to afford the corresponding 10-phenylphenothiazine derivatives through an SNAr reaction. mdpi.com The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the halide ion to form the substituted product. The rate of these reactions is significantly enhanced by the presence of strong electron-withdrawing groups like the trifluoromethyl group. nih.gov

This reactivity is a cornerstone in the synthesis of many agrochemicals and pharmaceuticals containing the trifluoromethylpyridine moiety. nih.gov

Influence of the Trifluoromethyl Group on Reactivity and Electronic Properties

The trifluoromethyl (CF₃) group is a potent modulator of molecular properties, and its presence at the 5-position of the picolinaldehyde ring profoundly influences the compound's reactivity and electronic landscape. The CF₃ group is strongly electron-withdrawing, a property quantified by its Hammett constant (σₚ) of 0.54. nih.gov This characteristic significantly reduces the electron density of the pyridine ring, making it more electrophilic compared to its non-fluorinated analog. This heightened electrophilicity renders the aromatic system more susceptible to nucleophilic aromatic substitution reactions.

Furthermore, the trifluoromethyl group substantially increases the lipophilicity of the molecule, which is a critical factor in its interaction with biological systems and its solubility in organic media. mdpi.com The Hansch lipophilicity parameter (π) for the CF₃ group is +0.88, indicating a significant contribution to the molecule's nonpolar character. mdpi.com This increased lipophilicity can enhance the molecule's ability to cross biological membranes. mdpi.com

The combined electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group make the aldehyde's carbonyl carbon exceptionally electrophilic. This enhances its reactivity towards nucleophiles, facilitating additions, condensations, and other reactions centered at the aldehyde functionality. The synergistic effect of multiple electron-withdrawing groups creates a pronounced electron deficiency within the pyridine ring, which is a key determinant of its chemical behavior.

Computational studies on analogous structures, such as 3-Fluoro-5-(trifluoromethyl)picolinaldehyde, provide quantitative insight into these electronic effects. Density Functional Theory (DFT) calculations predict a significant HOMO-LUMO gap, indicating moderate reactivity. The electrostatic potential surface of such molecules clearly highlights electron-deficient regions, particularly at the aldehyde group, confirming its high electrophilicity.

Catalyzed Reactions and Novel Methodologies Utilizing this compound

The unique electronic properties of this compound make it a valuable substrate and building block in a variety of catalyzed reactions and modern synthetic methodologies. Its activated aldehyde group and electron-poor pyridine ring are amenable to a range of transformations.

Recent advancements in organic synthesis have focused on developing novel, efficient, and selective reactions. mdpi.com Photoredox catalysis, in particular, has emerged as a powerful tool. Methodologies have been developed for the enantioselective α-trifluoromethylation of aldehydes by merging enamine catalysis with photoredox activation. nih.gov In such systems, an iridium or ruthenium-based photocatalyst generates a trifluoromethyl radical, which then adds to an enamine intermediate formed from the aldehyde. nih.gov This strategy allows for the asymmetric construction of stereocenters containing a trifluoromethyl group. nih.gov

Another innovative approach involves the photoredox-catalyzed trifluoromethylation of aldehyde derivatives, such as hydrazones, using organic dyes like Rose Bengal as the photocatalyst and a simple trifluoromethyl source. researchgate.net These methods often operate under mild conditions, using visible light, and demonstrate the ongoing evolution of synthetic chemistry towards more sustainable practices. mdpi.comresearchgate.net

Transition metal-catalyzed cross-coupling reactions are also central to modifying pyridine rings. The trifluoromethylpyridine scaffold is a key structural motif in numerous agrochemicals and pharmaceuticals, and its synthesis often relies on these catalyzed reactions. nih.govmdpi.com While direct C-H functionalization is an advancing field, classical methods often involve the use of precursors like 2-chloro-5-(trifluoromethyl)pyridine in coupling reactions to build molecular complexity. nih.gov The aldehyde group in this compound serves as a versatile handle for subsequent transformations, such as Wittig reactions, reductive aminations, or oxidations, to access a diverse array of derivatives.

Table 2: Examples of Advanced Catalytic Methodologies Relevant to Aldehyde Functionalization

Methodology Catalyst Type Key Features Potential Application
Photoredox/Enamine Catalysis Iridium or Ruthenium Photocatalyst + Chiral Amine nih.gov Enantioselective C-C bond formation; mild reaction conditions. Asymmetric synthesis of α-trifluoromethyl alcohols or amines.
Photoredox C-H Functionalization Organic Dye (e.g., Rose Bengal) researchgate.net Direct functionalization of aldehyde derivatives (hydrazones). Direct introduction of CF₃ group to the aldehyde carbon position.

Computational Chemistry for Reaction Pathway Elucidation and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms and predicting the reactivity of molecules like this compound. physchemres.orgresearchgate.net DFT allows researchers to model molecular structures and electronic properties with high accuracy, providing insights that are often difficult to obtain through experimental means alone. physchemres.org

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can determine the HOMO-LUMO gap. mdpi.com This gap is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com For molecules related to this compound, DFT calculations have been used to predict this gap, offering a quantitative measure of its reactivity.

Molecular Electrostatic Potential (MEP) maps are another powerful output of DFT calculations. physchemres.org These maps visualize the electron density distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, an MEP map would clearly show a highly positive (electron-poor) potential around the aldehyde's carbonyl carbon and hydrogen, confirming this site as the primary target for nucleophilic attack.

Furthermore, computational methods can be used to elucidate entire reaction pathways. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction can be constructed. This allows for the determination of activation barriers, which helps in predicting reaction feasibility and selectivity. Natural Bond Orbital (NBO) analysis can also be performed to study charge transfer interactions within the molecule, further explaining the influence of the trifluoromethyl group on the reactivity of the aldehyde and the pyridine ring. mdpi.com

Table 3: Application of Computational Chemistry in Studying this compound

Computational Method Information Obtained Relevance to Reactivity Prediction
Density Functional Theory (DFT) Optimized molecular geometry, electronic structure. physchemres.org Provides the fundamental basis for all other calculations.
HOMO-LUMO Analysis Energy gap between frontier molecular orbitals. mdpi.com Predicts chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Maps of electron density and electrostatic potential. physchemres.org Identifies electrophilic and nucleophilic sites for reaction.
Transition State Search Calculation of activation energy barriers. researchgate.net Elucidates reaction mechanisms and predicts reaction rates and selectivity.

Applications of 5 Trifluoromethyl Picolinaldehyde in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

The unique electronic and steric properties of 5-(Trifluoromethyl)picolinaldehyde make it an ideal starting material for the construction of diverse heterocyclic frameworks. The aldehyde functionality provides a reactive handle for various condensation and cyclization reactions, while the trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity to the final products.

Precursor for Pyridine-Containing Scaffolds

The inherent pyridine (B92270) core of this compound serves as a foundational element in the synthesis of more complex pyridine-containing scaffolds. The aldehyde group can be readily transformed into a wide array of other functional groups, allowing for the elaboration of the pyridine ring and the construction of novel derivatives. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the general reactivity of picolinaldehydes suggests its utility in reactions such as condensations with active methylene (B1212753) compounds, Wittig-type olefination, and reductive amination to introduce new substituents and ring systems. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. nih.gov

Integration into Polycyclic Systems

The strategic placement of the aldehyde and trifluoromethyl groups on the pyridine ring of this compound facilitates its integration into polycyclic systems. The aldehyde can participate in annulation reactions, where a new ring is fused onto the existing pyridine structure. For instance, condensation reactions with bifunctional nucleophiles can lead to the formation of fused heterocyclic systems. Although specific examples detailing the use of this compound in the synthesis of polycyclic systems are not readily found in the surveyed literature, its potential is evident from the well-established reactivity of similar aromatic aldehydes in reactions like the Friedländer annulation or multi-component reactions that build complex polycyclic frameworks.

Role in the Synthesis of Pharmaceutical Intermediates

The trifluoromethylpyridine moiety is a recognized pharmacophore in numerous drug candidates and approved pharmaceuticals. nih.govnih.gov this compound, as a key intermediate, provides a direct route to incorporating this valuable structural motif into potential new drugs.

Derivatization to Bioactive Moieties

The aldehyde group of this compound is a versatile functional group for derivatization into various bioactive moieties. Standard organic transformations can convert the aldehyde into alcohols, amines, imines, and carboxylic acids, each of which can serve as a key component of a larger, biologically active molecule. For example, the synthesis of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group has been explored for their potential as Hedgehog signaling pathway inhibitors. nih.gov While these specific derivatives may not start directly from this compound, the aldehyde serves as a logical precursor to the corresponding carboxylic acid or other functionalized intermediates required for such syntheses. The conversion of the aldehyde to an amine, for instance, would open up pathways to amide and sulfonamide derivatives, which are common in many classes of therapeutic agents.

Formation of Tetrazole Derivatives

Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through the [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, with a nitrile. nih.govorganic-chemistry.orgyoutube.com To utilize this compound for the synthesis of a tetrazole derivative, the aldehyde group would first need to be converted to a nitrile. This can be achieved through a two-step process involving the formation of an oxime followed by dehydration.

StepReactionReagents
1Formation of AldoximeThis compound, Hydroxylamine hydrochloride, Base (e.g., Pyridine)
2Dehydration to NitrileAcetic anhydride, or other dehydrating agents
3Cycloaddition to TetrazoleThe resulting nitrile, Sodium azide, Lewis acid catalyst (e.g., ZnCl₂)

While patent literature describes the synthesis of 5-substituted 1-alkyltetrazoles, specific examples starting from this compound are not explicitly detailed. google.com However, the established chemical pathways provide a clear and feasible route for its conversion to the corresponding tetrazole derivative.

Application in Agrochemical Development

The trifluoromethylpyridine structural motif is prevalent in a wide range of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The presence of the trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds. This compound represents a key building block for the synthesis of such agrochemicals.

The development of many successful agrochemicals containing the 5-(trifluoromethyl)pyridine moiety often starts from precursors like 2-chloro-5-(trifluoromethyl)pyridine (B1661970). nih.gov However, this compound can be a valuable intermediate in the synthesis of various agrochemical classes. For example, the aldehyde functionality can be used to construct side chains or to build more complex heterocyclic systems known to have pesticidal activity.

For instance, the synthesis of certain insecticidal pyrethroids or neonicotinoids could potentially involve intermediates derived from this compound. The aldehyde could be a precursor to a dihalovinyl group or could be used in condensation reactions to build the core structures of these agrochemicals. While specific, publicly documented industrial syntheses starting from this compound are proprietary, its utility is inferred from the known synthesis of related agrochemicals.

A notable example of an agrochemical class featuring the trifluoromethylpyridine structure is the family of insecticides that includes Chlorfluazuron, which contains a 5-(trifluoromethyl)pyridin-2-yl group. nih.gov Although the industrial synthesis of such compounds may utilize different starting materials, the derivatization of this compound provides a plausible laboratory-scale route to analogues and novel compounds within this class.

Agrochemical ClassPotential Synthetic Route from this compound
Pyrethroid AnaloguesConversion of the aldehyde to a dihalovinyl group via a Wittig-type reaction followed by esterification.
Neonicotinoid AnaloguesReductive amination of the aldehyde to introduce a substituted amine side chain, a key feature of many neonicotinoids.
Fungicide AnaloguesUse of the aldehyde in multi-component reactions to construct complex heterocyclic systems known for their fungicidal properties.

Synthesis of Crop Protection Agents

The trifluoromethylpyridine (TFMP) moiety is a key structural feature in numerous active ingredients used for crop protection. jst.go.jpnih.gov While direct synthetic routes for commercial agrochemicals may start from various precursors, this compound represents a key starting point for accessing the essential 5-(trifluoromethyl)pyridine core. The aldehyde group can be readily converted into other functional groups necessary for the final structure of the pesticide. More than 50% of pesticides introduced in the last two decades have been fluorinated compounds, with the trifluoromethyl group being particularly prevalent. nih.gov

Key intermediates in the synthesis of several major crop protection products include 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). jst.go.jp These intermediates are derived from 3-picoline through multi-step processes involving chlorination and fluorination. jst.go.jpresearchoutreach.org this compound provides an alternative synthetic pathway to these crucial building blocks.

Several classes of important agrochemicals are synthesized from these TFMP intermediates:

Herbicides: The herbicide Fluazifop-butyl was the first TFMP-containing agrochemical on the market and is used to control grass weeds. nih.govresearchoutreach.org Its synthesis utilizes the key fluorinated building block 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). researchoutreach.org Flazasulfuron, another herbicide, is used selectively for crops like turf, sugarcane, and grapes. researchoutreach.org

Insecticides: The insect growth regulator Chlorfluazuron, which functions by inhibiting chitin (B13524) biosynthesis in larval pests, is synthesized from the intermediate 2,3,5-DCTF. nih.govresearchoutreach.org Another insecticide, Pyridalyl, which also contains the 5-(trifluoromethyl)pyridine structure, exhibits potent pest control properties. researchoutreach.org

Fungicides: Fluazinam is a powerful fungicide that interferes with the energy production in fungal cells. researchoutreach.org The synthesis of Fluazinam also employs 2,3,5-DCTF as a key building block. researchoutreach.org

The following table summarizes prominent crop protection agents that incorporate the 5-(trifluoromethyl)pyridine scaffold, which can be derived from this compound.

AgrochemicalClassKey IntermediateReferenced Use
Fluazifop-butylHerbicide2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)Inhibits the growth of perennial grass weeds. researchoutreach.org
ChlorfluazuronInsecticide2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)Acts as an insect growth regulator, effective against larval stages. nih.govresearchoutreach.org
FluazinamFungicide2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)A potent fungicide that interferes with fungal respiration. researchoutreach.org
FlazasulfuronHerbicide2-Chloro-3-trifluoromethyl pyridineA crop protector for turf, sugarcane, and perennial crops. researchoutreach.orgagropages.com
PyridalylInsecticide5-(Trifluoromethyl)pyridine derivativeDemonstrates superior pest control properties. researchoutreach.org

Utilization in Materials Science

The unique properties conferred by fluorine atoms, such as high thermal stability and chemical resistance, make organofluorine compounds highly valuable in materials science. mdpi.com this compound serves as a precursor to more complex molecules used in advanced materials. Specifically, its oxidation product, 5-(trifluoromethyl)picolinic acid, is a critical ligand in the development of phosphorescent materials.

Transition-metal complexes formed with 5-(trifluoromethyl)picolinic acid exhibit notable photophysical and electrochemical properties. nih.gov These characteristics make them promising candidates for use as phosphorescent materials in Organic Light-Emitting Diodes (OLEDs). nih.gov The aldehyde functionality of this compound allows for straightforward oxidation to the corresponding picolinic acid, making it a key starting material for these high-performance materials. nih.gov

Furthermore, fluorinated pyridine derivatives are employed in the creation of advanced polymers and fluorinated networks. mdpi.com The incorporation of the trifluoromethyl-pyridine moiety can enhance the properties of polymers, leading to materials with increased hydrophobicity and oxidative resistance. mdpi.com

Development of Chemical Probes and Tools

In the fields of chemical biology and medicinal chemistry, chemical probes are essential small-molecule tools used to investigate and manipulate biological systems, such as studying the function of proteins. nih.gov this compound is a valuable building block for synthesizing such probes due to its unique combination of a reactive aldehyde and a property-modulating trifluoromethyl group.

The trifluoromethyl group is a crucial substituent in drug design and the development of bioactive molecules. mdpi.com It can enhance binding affinity to biological targets, improve metabolic stability, and increase cell membrane permeability by increasing lipophilicity. mdpi.comossila.com These features are also highly desirable in a chemical probe.

The aldehyde group on the pyridine ring is a versatile reactive handle. It can be used to covalently attach the trifluoromethyl-pyridine core to other molecular fragments, such as linkers or reporter tags (e.g., fluorescent dyes or biotin), through reactions like reductive amination or imine formation. This versatility allows for the construction of complex probes designed for specific applications, such as photoaffinity labeling, which is used to identify the targets of bioactive compounds within a cell. rsc.orgnih.gov For instance, the trifluoromethylphenyl diazirine group, a related structure, is widely used in photoaffinity labeling studies to covalently link a probe to its target protein upon photoactivation. nih.govresearchgate.net The aldehyde on this compound provides a convenient point for incorporating such photoreactive groups or other functionalities needed for chemical biology research. rsc.org

Biological and Medicinal Chemistry Investigations of 5 Trifluoromethyl Picolinaldehyde Derivatives

Pharmacological Relevance of Trifluoromethylpyridine Derivatives

Trifluoromethylpyridine (TFMP) derivatives represent a crucial structural motif in the development of modern pharmaceuticals and agrochemicals. nih.govresearchoutreach.orgacs.org The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine (B92270) ring significantly alters the molecule's physicochemical properties, which can be leveraged to enhance its biological activity. jst.go.jpnih.gov The trifluoromethyl group is strongly electron-withdrawing, a property that can influence a molecule's acidity, metabolic stability, and ability to bind to biological targets. nih.gov This has made the bioisosteric replacement of hydrogen with fluorine or a trifluoromethyl group a valuable strategy in medicinal chemistry for designing compounds with unique biological functions. nih.gov

The unique characteristics of the TFMP moiety stem from the combination of the pyridine ring, a common feature in bioactive molecules, and the distinct properties of the trifluoromethyl group. jst.go.jp The -CF3 group can increase a compound's lipophilicity, which may improve its ability to cross biological membranes, and it can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles in drug candidates. nih.gov Consequently, several TFMP derivatives have received market approval as pharmaceuticals and veterinary medicines, with many more currently in clinical development. jst.go.jp The broad applicability of these compounds is evident in their use as herbicides, insecticides, and fungicides in agriculture, as well as in their development for various therapeutic areas in human health. nih.govresearchoutreach.org

Biochemical Probe Applications for Enzyme Mechanism Studies

While direct studies on 5-(trifluoromethyl)picolinaldehyde as a biochemical probe are not extensively documented in the reviewed literature, the reactivity of its functional groups—the aldehyde and the trifluoromethyl-substituted pyridine ring—suggests its potential utility in studying enzyme mechanisms. The principles of its interaction can be inferred from related compounds, such as 5-Chloro-3-(trifluoromethyl)picolinaldehyde. The aldehyde group is an electrophilic center, capable of reacting with nucleophilic residues in an enzyme's active site, making such compounds valuable tools for labeling and characterizing protein function.

The interaction of picolinaldehyde derivatives with protein targets is multifaceted. The aldehyde functional group is capable of forming reversible Schiff bases with the primary amine groups of lysine (B10760008) residues, a common amino acid found in enzyme active sites. nih.gov This initial interaction can be a key step in the inhibition or modulation of enzyme activity. The trifluoromethyl group and other substituents on the pyridine ring, such as a chloro group in the case of 5-Chloro-3-(trifluoromethyl)picolinaldehyde, play a significant role in modulating the compound's interaction with its target. These groups influence the compound's steric bulk and electronic properties, which can affect binding affinity and specificity. The trifluoromethyl group, in particular, can enhance lipophilicity, facilitating the compound's passage through cellular membranes to reach intracellular protein targets. Proximity-induced chemistry, where the binding of a molecule to a protein brings reactive groups into close enough proximity to form a covalent bond, is a powerful strategy for enhancing the affinity and specificity of protein-ligand interactions. nih.gov

The aldehyde group of picolinaldehyde derivatives is a key feature enabling covalent bond formation with nucleophilic sites on proteins. This reactivity is central to their potential application as biochemical probes or covalent inhibitors. The primary nucleophiles on proteins available for reaction with an aldehyde are the ε-amino group of lysine and the N-terminal α-amino group. The reaction forms a covalent imine (or Schiff base) linkage. nih.gov

In studies with the related compound 3-(trifluoromethyl)-2,5-hexanedione, it was observed that condensation with protein lysine residues could lead to the formation of stable pyrrole (B145914) adducts or other cross-linked products. nih.gov This demonstrates that the presence of a trifluoromethyl group does not preclude reactions with amine residues and can lead to complex, sometimes unexpected, chemical modifications of proteins. nih.gov The formation of such a covalent bond can irreversibly inhibit an enzyme, making these compounds useful for activity-based protein profiling and for understanding the roles of specific enzymes in biological pathways. The efficiency of this covalent bond formation can be significantly enhanced by the initial non-covalent binding of the molecule to the protein, which increases the effective concentration of the reactive groups in the vicinity of the target nucleophile. nih.gov

Potential Therapeutic Applications and Structure-Activity Relationships

Derivatives of this compound are being investigated for a range of therapeutic applications, driven by the potent bioactivity often associated with the trifluoromethylpyridine scaffold. acs.org Structure-activity relationship (SAR) studies are crucial in this field to optimize the desired therapeutic effects while minimizing potential off-target activities. nih.govmdpi.com

The trifluoromethyl group is a feature in several classes of compounds with demonstrated anti-inflammatory properties. For instance, a series of 5-trifluoromethyl-Δ²-pyrazoline and 3-trifluoromethylpyrazole derivatives exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay. nih.gov The most active compounds in this series were the 3-trifluoromethylpyrazoles, suggesting that the specific arrangement of the trifluoromethyl group within the heterocyclic ring system is critical for activity. nih.gov Molecular modeling studies indicated that these compounds could effectively bind to the active site of the COX-2 enzyme, a key target in inflammation. nih.gov

Similarly, pyrazolo[1,5-a]pyridine (B1195680) derivatives containing a trifluoromethyl group have been identified as dual PDE3/4 inhibitors with both anti-inflammatory and bronchodilatory effects. hw.ac.uk In another study, pyxinol derivatives, when modified, showed that dehydrogenation at a specific position significantly improved their anti-inflammatory potency, with some derivatives exceeding the activity of the glucocorticoid drug hydrocortisone (B1673445) sodium succinate. mdpi.com The anti-inflammatory mechanism for one of the most potent derivatives, 5c, was found to involve the suppression of iNOS, IL-1β, and TNF-α through the MAPK and NF-κB pathways. mdpi.com Halogenated derivatives of piperidine-4-carboxamide have also shown potent anti-inflammatory effects, with chloro and bromo derivatives demonstrating significant inhibition of edema. hamdard.edu.pk

Table 1: Anti-inflammatory Activity of Selected Trifluoromethyl and Halogenated Derivatives
Compound ClassSpecific Derivative ExampleKey FindingPotential MechanismReference
3-Trifluoromethylpyrazoles1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazolesShowed high anti-inflammatory activity (62-76% inhibition) in a rat paw edema model.COX-2 enzyme inhibition nih.gov
Pyrazolo[1,5-a]pyridines(-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinonePotent combined bronchodilatory and anti-inflammatory activity.Dual PDE3/4 inhibition hw.ac.uk
Pyxinol DerivativesDerivative 5c (with an N-Boc-protected phenylalanine residue)Showed the highest NO inhibitory activity with low cytotoxicity.Suppression of iNOS, IL-1β, and TNF-α via MAPK and NF-κB pathways. mdpi.com
Halogenated Piperidine-4-carboxamidesChloro derivativeHighly significant edema inhibition (up to 91.9%).Not specified. hamdard.edu.pk

The trifluoromethyl group is also a key component in the design of novel antimicrobial agents. nih.gov Its presence can enhance the potency and improve the pharmacokinetic properties of antimicrobial compounds. nih.gov For example, synthetic dihydropyrrol-2-one and 5-oxo-2,5-dihydrofuran compounds, each containing two trifluoromethyl groups, were evaluated for their antibacterial and antifungal activities against various Candida species and bacteria, including Staphylococcus aureus. nih.gov

The versatility of heterocyclic scaffolds like pyrazole (B372694) and imidazo[4,5-b]pyridine allows for the introduction of functional groups like trifluoromethyl to fine-tune their biological properties. nih.govnih.gov Pyrazole derivatives have a long history of being investigated for a wide range of biological activities, including antibacterial and antifungal effects. nih.gov In one study, specific pyrazole derivatives showed high activity against Escherichia coli and Streptococcus epidermidis. nih.gov Similarly, certain imidazo[4,5-b]pyridine derivatives have been tested for their antibacterial activity, with results indicating that Gram-positive bacteria like Bacillus cereus were more sensitive to these compounds than Gram-negative bacteria. mdpi.com The trifluoromethylpyridine fragment itself is considered a biologically active component that is important for the discovery of new pesticides with antimicrobial actions. acs.org

Table 2: Antimicrobial Activity of Selected Trifluoromethyl and Heterocyclic Derivatives
Compound ClassTested OrganismsKey FindingReference
Trifluoromethyl Pyrrole DerivativesYeasts (Candida sp.), Gram-positive and Gram-negative bacteriaDemonstrated significant antimicrobial activity. nih.gov
Pyrazole DerivativesEscherichia coli, Streptococcus epidermidis, Aspergillus nigerCompound 3 was highly active against E. coli; Compound 4 was highly active against S. epidermidis. nih.gov
Imidazo[4,5-b]pyridine DerivativesEscherichia coli, Bacillus cereusB. cereus was more sensitive to the tested compounds than E. coli. mdpi.com

Mechanism of Action Studies of Bioactive Derivatives

While specific mechanism of action studies for derivatives synthesized directly from this compound are not extensively detailed in publicly available literature, research on structurally related trifluoromethyl-containing heterocyclic compounds provides valuable insights into their potential biological targets.

For instance, a series of novel trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety, which share the trifluoromethyl-heterocycle motif, have been synthesized and evaluated for their biological activities. nih.gov These compounds have demonstrated notable in vitro antifungal, insecticidal, and anticancer properties.

The antifungal mechanism is often associated with the inhibition of essential fungal enzymes. In the case of the synthesized trifluoromethyl pyrimidine derivatives, several compounds exhibited significant inhibition of mycelial growth against a panel of pathogenic fungi. nih.gov

CompoundTarget OrganismInhibition Rate (%) at 50 µg/ml
5b Botrytis cinerea96.76
5j Botrytis cinerea96.84
5l Botrytis cinerea100
5v Sclerotinia sclerotiorum82.73
Tebuconazole (Control) Botrytis cinerea96.45
Tebuconazole (Control) Sclerotinia sclerotiorum83.34

In the realm of cancer research, the anticancer activity of these derivatives was assessed against several human cancer cell lines. While the precise molecular targets were not fully elucidated in the initial study, the observed cytotoxicity suggests interference with critical cellular pathways necessary for cancer cell proliferation and survival. nih.gov

The insecticidal activity observed for some of these compounds points towards potential interactions with insect-specific receptors or enzymes, a common mechanism for many pesticides. chigroup.site

Impact of Trifluoromethyl Group on Lipophilicity and Bioavailability

The trifluoromethyl (-CF3) group is a key functional group in modern medicinal chemistry, primarily due to its profound impact on the lipophilicity and metabolic stability of drug candidates. mdpi.com Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule. mdpi.com This is attributed to the high electronegativity of the fluorine atoms, which can alter the electron distribution within the molecule and enhance its interaction with lipid bilayers. An optimal level of lipophilicity is crucial for a drug to effectively cross cell membranes and reach its target. However, excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic breakdown.

General Impact of Trifluoromethyl Group on Physicochemical Properties:

PropertyImpact of -CF3 GroupRationale
Lipophilicity (logP) IncreasesHigh electronegativity of fluorine atoms.
Metabolic Stability IncreasesHigh strength of the C-F bond.
Bioavailability Generally IncreasesEnhanced absorption and reduced metabolic degradation.
Binding Affinity Can IncreaseCan participate in favorable interactions with target proteins.

Drug Discovery and Development Programs Involving Trifluoromethylpicolinaldehyde Scaffolds

The 5-(trifluoromethyl)pyridine scaffold is a recognized "privileged" structure in both the pharmaceutical and agrochemical industries. nih.govjst.go.jpresearchoutreach.org Its derivatives have been successfully developed into a range of commercial products, including herbicides, fungicides, and insecticides. jst.go.jpchigroup.site In the pharmaceutical sector, numerous candidates containing this scaffold are currently in various stages of clinical trials. nih.gov

While specific drug discovery programs that start directly from this compound are not always publicly disclosed, the frequent appearance of the 5-(trifluoromethyl)pyridine core in patented and marketed drugs underscores its importance. For example, a patent for active compound combinations with insecticidal/acaricidal properties includes a compound containing a [[5-(trifluoromethyl)-2-pyridinyl]oxy] moiety, highlighting the continued interest in this chemical space for developing new bioactive agents. google.com

The development of synthetic methodologies to produce 5-(trifluoromethyl)pyridine intermediates, such as 5-(trifluoromethyl)isatin, further supports the active research and development in this area. google.com The versatility of the picolinaldehyde functional group allows for its conversion into a wide array of other chemical entities, making it a valuable starting point for generating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery campaigns.

Analytical and Spectroscopic Characterization of 5 Trifluoromethyl Picolinaldehyde and Its Adducts

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular structure of 5-(Trifluoromethyl)picolinaldehyde. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the aldehyde proton and the aromatic protons on the pyridine (B92270) ring. The aldehyde proton typically appears as a singlet in the downfield region, around δ 10.15 ppm. The protons on the pyridine ring exhibit distinct splitting patterns and chemical shifts due to their specific electronic environments and coupling interactions.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is typically observed at a downfield chemical shift. The carbon atoms of the pyridine ring and the trifluoromethyl group also show characteristic signals, which can be influenced by the electron-withdrawing nature of the substituents.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly useful for compounds containing fluorine, such as this compound. It provides a direct and sensitive method to observe the trifluoromethyl group. The ¹⁹F NMR spectrum typically shows a singlet for the CF₃ group, with a chemical shift that is characteristic of trifluoromethylpyridines.

Interactive Data Table: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H10.15sAldehyde-H
¹H9.06mPyridine-H
¹H8.15mPyridine-H
¹H8.09dPyridine-H
¹³C191.2C=O
¹³C152.4C2-Pyridine
¹³C142.1C5-CF₃
¹³C138.9C3-Pyridine
¹⁹F-61.35sCF₃

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio. For this compound, mass spectrometry confirms the molecular formula of C₇H₄F₃NO. sielc.com In techniques like electrospray ionization (ESI), the molecule is often observed as the protonated species [M+H]⁺. sielc.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. nist.gov

Interactive Data Table: Mass Spectrometry Data for this compound

Ionm/z (Mass-to-Charge Ratio)Method
[M+H]⁺175.8ESI-MS
M⁺175.0246HRMS (EI)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption band is typically observed around 1700 cm⁻¹ due to the C=O stretching vibration of the aldehyde group. sigmaaldrich.com Additionally, strong bands in the region of 1100-1350 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group. sigmaaldrich.com

Interactive Data Table: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1700C=O stretchAldehyde
1100-1350C-F stretchTrifluoromethyl

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions within the substituted pyridine ring. researchgate.net The pyridine ring itself exhibits absorption maxima around 202 nm and 254 nm. sielc.com The presence of the aldehyde and trifluoromethyl substituents on the pyridine ring can cause shifts in the position and intensity of these absorption bands. The electronic structure of the pyridine ring is influenced by these electron-withdrawing groups, which can affect the energies of the electronic transitions.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, a gas chromatograph coupled with a mass spectrometer (GC-MS) is often employed. researchgate.net This combination allows for the separation of the compound from impurities, followed by its identification based on its mass spectrum. The choice of the GC column is critical for achieving good separation. Various stationary phases can be used, with the selection depending on the specific impurities present. For the analysis of pyridine derivatives, specialized columns, including those with ionic liquid stationary phases, have been shown to be effective. unito.it The operating conditions, such as the temperature program of the oven, the type of carrier gas, and the injector and detector temperatures, are optimized to achieve the best possible separation and detection of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary analytical technique for the separation, identification, and quantification of this compound. It is extensively used to assess the purity of the compound after synthesis and purification. While specific, detailed research articles outlining the HPLC analysis of this compound are not prevalent in publicly accessible literature, its analysis would follow standard principles for small organic molecules. Given its aromatic structure and the presence of a carbonyl group, reversed-phase HPLC with UV detection is the most common and suitable method.

For the analysis of adducts, such as those formed from the reaction of this compound with nucleophiles like DNA bases, HPLC is an indispensable tool. The methods often involve separating the adducts from the unreacted starting materials and other byproducts. For instance, the analysis of adducts formed between other aldehydes and deoxyguanosine has been successfully achieved using reversed-phase HPLC, where multiple adducts can be separated and quantified. nih.gov Methods for analyzing malondialdehyde-guanine adducts have utilized solid-phase extraction followed by HPLC with electrochemical detection to achieve very low detection limits, a technique that could be adapted for adducts of this compound. nih.gov

A representative HPLC method for purity analysis or adduct separation would typically involve a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

Table 1: Representative HPLC Parameters for Analysis

Parameter Typical Value/Condition
Stationary Phase Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient, e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at ~270 nm

| Injection Volume | 10 µL |

Crystallography and Solid-State Characterization

As of the current literature, a single-crystal X-ray structure of this compound has not been reported. However, detailed crystallographic data is available for its closely related derivative, 5-(Trifluoromethyl)picolinic acid monohydrate (C₇H₄F₃NO₂·H₂O), which provides significant insight into the molecular geometry and intermolecular interactions of this class of compounds. nih.gov

The study of 5-(trifluoromethyl)picolinic acid monohydrate revealed that it crystallizes as a hydrate, with the water molecule playing a crucial role in the solid-state architecture. The crystal structure is characterized by a robust, water-bridged hydrogen-bonding network. nih.gov The carboxylic acid group is nearly co-planar with the pyridine ring. The crystal packing is defined by the formation of a centrosymmetric dimer where two molecules of the acid are bridged by two water molecules. These dimer units are further connected by additional hydrogen bonds involving the water molecules, creating a pleated tape-like motif. nih.gov

Table 2: Crystal Data and Structure Refinement for 5-(Trifluoromethyl)picolinic acid monohydrate nih.gov

Parameter Value
Empirical Formula C₇H₆F₃NO₃
Formula Weight 209.13
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.3929 (4)
b (Å) 12.3364 (5)
c (Å) 6.4475 (3)
α (°) 90
β (°) 99.300 (2)
γ (°) 90
Volume (ų) 815.11 (6)

| Z | 4 |

The hydrogen bonding is a dominant feature of the solid-state structure, with the water molecule acting as both a hydrogen-bond donor and acceptor. It forms strong hydrogen bonds with the carboxylic acid group and the pyridine nitrogen atom of adjacent molecules. nih.gov

Table 3: Hydrogen-Bond Geometry (Å, °) for 5-(Trifluoromethyl)picolinic acid monohydrate nih.gov

D—H···A d(D—H) d(H···A) d(D···A) ∠(DHA)
O1—H1···O1W 0.92 (2) 1.60 (2) 2.5219 (11) 174 (2)
O1W—H2W···O2ⁱ 0.808 (19) 2.038 (19) 2.8213 (11) 163.2 (17)
O1W—H1W···Nⁱⁱ 0.859 (19) 2.008 (18) 2.8455 (11) 164.5 (16)

(Symmetry codes: (i) -x+1, -y+1, -z+2; (ii) -x+1, y+1/2, -z+3/2)

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes is a primary focus in modern chemistry. For 5-(Trifluoromethyl)picolinaldehyde, future research is geared towards greener and more sustainable production methods. Traditional synthesis pathways may rely on multi-step processes or harsh reagents. For instance, one established route to a related compound, 5-(trifluoromethyl)picolinic acid, involves the carboxylation of 2-bromo-5-(trifluoromethyl)pyridine (B156976) using butyllithium (B86547) at low temperatures, a method that is not ideal for large-scale, sustainable production. nih.gov

Table 1: Potential Sustainable Enhancements for Synthesis

Current Method Aspect Potential Sustainable Alternative Anticipated Benefit
Use of strong bases (e.g., butyllithium) Catalytic C-H activation Reduced waste, improved atom economy
Batch processing Continuous flow synthesis Enhanced safety, better process control, higher throughput
Harsh oxidizing agents Biocatalytic or aerobic oxidation Milder reaction conditions, reduced hazardous waste

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dominated by its aldehyde functional group and the electron-deficient nature of the trifluoromethyl-substituted pyridine (B92270) ring. While standard aldehyde reactions are expected, future research will likely uncover more nuanced and novel reactivity patterns. The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the electrophilicity of both the aldehyde carbon and the pyridine ring, opening doors for unique chemical transformations.

Emerging research could focus on leveraging this unique electronic profile. For example, the use of bromine trifluoride (BrF3) has been shown to convert nitriles to trifluoromethyl groups under specific conditions, highlighting the potential for novel fluorination chemistries involving related substrates. researchgate.net The development of new catalytic systems could enable previously inaccessible reactions, such as asymmetric additions to the aldehyde or selective functionalization of the C-H bonds on the pyridine ring. Investigating its role in multicomponent reactions, where three or more reactants combine in a single step, could also lead to the rapid construction of complex molecular architectures. researchgate.net

Expansion of Applications in Interdisciplinary Fields

While already valuable, the application of this compound and its derivatives is set to expand into more diverse, interdisciplinary fields. The trifluoromethyl group is a key feature in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. orientjchem.orgrsc.org

Materials Science: The precursor, 5-(trifluoromethyl)picolinic acid, is used to create transition-metal complexes that show promise as phosphorescent materials in Organic Light-Emitting Diodes (OLEDs). nih.gov Future work will likely involve creating novel derivatives directly from the aldehyde to fine-tune the photophysical and electrochemical properties of these materials for next-generation displays and lighting.

Chemical Biology: The compound can serve as a scaffold for developing new chemical probes and bioactive molecules. Trifluoromethylated pyrimidine (B1678525) nucleosides have demonstrated significant antiviral activity. nih.gov By analogy, derivatives of this compound could be screened for a wide range of biological activities, potentially leading to new therapeutic agents.

Agrochemicals: Trifluoromethyl-containing pyridine and pyrimidine structures are common in modern pesticides. nih.gov Designing new insecticides or herbicides based on the this compound core is a promising area of research, with studies already showing the effectiveness of related compounds. rsc.org

Computational Design and Optimization of Trifluoromethylated Picolinaldehyde Derivatives

Computational chemistry and in silico design are becoming indispensable tools for accelerating the discovery of new molecules with desired properties. nih.gov For derivatives of this compound, computational approaches can guide synthesis efforts, saving time and resources.

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can predict the biological activity of novel derivatives. rsc.org For instance, in silico optimization has been successfully used to design potent herbicides based on a trifluoromethylphenyl pyridazine (B1198779) scaffold. mdpi.comnih.gov This same approach can be applied to design new agrochemicals or pharmaceuticals derived from this compound. Molecular docking simulations can predict how these molecules will bind to specific protein targets, allowing for the rational design of more potent and selective compounds. This computational pre-screening helps prioritize which derivatives are most promising for actual synthesis and testing. nih.gov

Table 2: Computational Tools and Their Applications

Computational Tool Application for Derivatives Potential Outcome
Molecular Docking Predicting binding modes with target enzymes/receptors Design of more potent and selective inhibitors
QSAR Correlating chemical structure with biological activity Prediction of efficacy for unsynthesized compounds
Density Functional Theory (DFT) Calculating electronic properties and reactivity Understanding reaction mechanisms and photophysical properties

Advanced Biological Screening and Mechanistic Investigations

As new derivatives of this compound are designed and synthesized, comprehensive biological screening will be crucial to uncover their full potential. High-throughput screening (HTS) can rapidly test large libraries of these compounds against a wide array of biological targets, including enzymes, receptors, and whole cells.

Recent studies on other trifluoromethylated heterocycles have revealed antifungal, insecticidal, and anticancer activities. nih.gov A similar broad-based screening of picolinaldehyde derivatives is a logical next step. Beyond simply identifying active compounds, future research must delve into their mechanisms of action. Understanding how these molecules interact with their biological targets at a molecular level is essential for optimizing their efficacy and selectivity. For example, identifying that a compound inhibits a specific enzyme, like cyclooxygenase, allows for more targeted subsequent research. nih.gov These mechanistic studies are critical for translating initial "hits" from screening campaigns into genuinely valuable leads for drug or agrochemical development.

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Picolinaldehydes

ParameterOptimal RangeReference
Reaction Temperature80–100°C
Pd Catalyst Loading2–5 mol%
Solvent SystemTHF/H₂O (3:1 v/v)

Q. Table 2. NMR Data Comparison for Trifluoromethylated Aldehydes

Compound¹³C NMR (δ, ppm)CF₃ (¹⁹F NMR, δ)
This compound191.5–191.7–63.5 (s)
3-(Aryl)picolinaldehyde analogs190.9–191.3–62.8 to –64.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.